molecular formula C8H10IN3O B2628860 2-[(4-Iodophenyl)amino]acetohydrazide CAS No. 327974-63-0

2-[(4-Iodophenyl)amino]acetohydrazide

Cat. No.: B2628860
CAS No.: 327974-63-0
M. Wt: 291.092
InChI Key: AYGNTTLCBOXYTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-[(4-Iodophenyl)amino]acetohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The iodine atom and the acetohydrazide moiety play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Iodophenyl)amino]acetohydrazide is unique due to the presence of both the iodine atom and the acetohydrazide moiety, which confer specific reactivity and binding properties. This makes it particularly useful in proteomics research and other applications where these properties are advantageous .

Properties

IUPAC Name

2-(4-iodoanilino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNTTLCBOXYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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